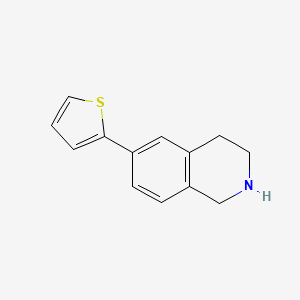

6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NS |

|---|---|

Molecular Weight |

215.32 g/mol |

IUPAC Name |

6-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C13H13NS/c1-2-13(15-7-1)11-3-4-12-9-14-6-5-10(12)8-11/h1-4,7-8,14H,5-6,9H2 |

InChI Key |

QCIGPMPMTQIOSE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Approaches to Tetrahydroisoquinoline-Thiophene Hybrids

The synthesis of 1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline derivatives primarily relies on the condensation of dopamine analogs with thiophene-containing aldehydes. A seminal study by demonstrated the biomimetic synthesis of 1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (4l) using dopamine hydrochloride and 2-thiophenecarboxaldehyde under phosphate-buffered conditions. The reaction proceeds via a Pictet-Spengler-like mechanism, where the amine group of dopamine reacts with the aldehyde to form an imine intermediate, followed by cyclization to yield the tetrahydroisoquinoline core .

Key experimental parameters for this method include:

-

Reactants : Dopamine hydrochloride (1.0 equiv), 2-thiophenecarboxaldehyde (1.3 equiv)

-

Solvent : Aqueous phosphate buffer (pH 7.4)

-

Temperature : 37°C (mimicking physiological conditions)

-

Reaction Time : 24–48 hours

The product was isolated in 79% yield after purification via preparative HPLC, with characterization by NMR, NMR, and high-resolution mass spectrometry (HRMS) .

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzoic acid | Toluene | 90 | 86 |

| Trifluoroacetic acid | Toluene | 80 | 81 |

| Acetic acid | Toluene | 80 | 77 |

Data adapted from , highlighting the superiority of benzoic acid in toluene for maximizing yields.

The introduction of methoxy or hydroxyl groups at the 6- and 7-positions of 1-thiophen-2-yl-THIQ derivatives is critical for modulating biological activity. A comparative analysis of synthetic routes reveals two primary strategies:

-

Post-Cyclization Modification : Methoxylation via nucleophilic aromatic substitution using methyl iodide in the presence of silver oxide .

-

Pre-Cyclization Functionalization : Incorporation of protected hydroxyl groups (e.g., acetylated dopamine) prior to cyclization, followed by deprotection .

The latter approach achieved higher regioselectivity, as evidenced by the synthesis of 6,7-dimethoxy-1-thiophen-2-yl-THIQ with a purity >95% .

Analytical and Spectroscopic Characterization

Robust characterization is essential for confirming the structure of THIQ-thiophene hybrids. Key techniques include:

-

Nuclear Magnetic Resonance (NMR) :

-

High-Resolution Mass Spectrometry (HRMS) :

Chemical Reactions Analysis

Types of Reactions: 6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the thiophene and isoquinoline rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce fully saturated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Biological Activities

Research indicates that compounds related to 6-thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline exhibit diverse biological activities, including:

- Anticancer Activity : Studies have shown that tetrahydroisoquinoline derivatives can suppress tumor growth through mechanisms such as cell cycle arrest and apoptosis. For instance, novel derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including breast carcinoma .

- Antiviral Properties : Recent investigations into THIQ derivatives revealed their potential against coronaviruses. A study focused on the synthesis of 1-oxo-2,3,4-trisubstituted tetrahydroisoquinolines highlighted their promising anti-coronavirus activity .

- Neuroprotective Effects : Isoquinoline alkaloids are known for their neuroprotective properties. Research has indicated that tetrahydroisoquinoline analogs exhibit protective effects against neurodegenerative disorders .

Structure-Activity Relationships (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. Modifications at various positions on the isoquinoline core can lead to enhanced potency and selectivity against specific biological targets. For example:

| Compound Modification | Biological Activity |

|---|---|

| N-methylation | Increased neuroprotection |

| Aromatic substitutions | Enhanced anticancer activity |

Material Science Applications

Organic Semiconductors

Thiophene derivatives are recognized for their excellent electrical properties and are widely used in organic semiconductor materials. The incorporation of the thiophene ring in the structure of this compound enhances its conductivity and stability in electronic applications .

Photovoltaic Cells

Research has explored the use of thiophene-linked compounds in photovoltaic cells due to their favorable charge transport properties. The unique electronic structure of these compounds allows for efficient light absorption and energy conversion .

Agricultural Applications

Pesticidal Properties

The thiophene moiety is known for its bioactivity in agricultural chemistry. Compounds derived from this compound have been investigated for their potential as pesticides or herbicides due to their ability to disrupt biological processes in pests.

Case Studies

- Anticancer Activity Study : A series of tetrahydroisoquinoline chalcones were synthesized and evaluated for their anticancer properties against MDA-MB-231 breast cancer cells. The study found that specific modifications led to significant reductions in cell viability and induced apoptosis through caspase activation .

- Antiviral Research : In a recent study focusing on anti-coronavirus activity, several THIQ derivatives were synthesized and tested against two strains of human coronaviruses. The results indicated that certain compounds exhibited potent antiviral effects with low cytotoxicity .

Mechanism of Action

The mechanism of action of 6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in oxidative stress pathways, thereby exerting neuroprotective or anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Abbreviations: THIQ = 1,2,3,4-tetrahydro-isoquinoline.

Biological Activity

6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline (THIQ) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

This compound features a tetrahydroisoquinoline core with a thiophene ring substitution at the 6-position. This unique structure allows for various chemical modifications that can enhance its biological properties. The compound's reactivity is attributed to the nitrogen atom in the isoquinoline structure and the electron-rich thiophene ring, facilitating interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Compounds related to tetrahydroisoquinolines have shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated that THIQ analogs can modulate oncogenic signaling pathways such as IL-6/JAK2/STAT3, which are crucial in colorectal cancer progression .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies have indicated promising antibacterial effects against various pathogens including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were significantly lower than those of standard antibiotics .

- Neuroprotective Effects : Isoquinoline derivatives are known for their neuroprotective properties. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Oncogenic Pathways : The compound has been shown to inhibit pathways associated with cancer cell survival and proliferation. Specifically, it can interfere with the IL-6 signaling pathway by downregulating the expression of JAK2 and STAT3 .

- Antimicrobial Mechanisms : The antibacterial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

- Neuroprotective Mechanisms : Neuroprotective effects are thought to arise from antioxidant properties and modulation of neuroinflammatory responses .

Case Study 1: Anticancer Activity in Colorectal Cancer

A study investigated the effects of a tetrahydroisoquinoline derivative on DMH-induced colorectal carcinoma in Wistar rats. The treatment resulted in significant reductions in tumor size and improved survival rates. Histopathological analyses revealed decreased inflammation and tumor cell proliferation markers following treatment with the THIQ derivative .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing novel THIQ derivatives and evaluating their antimicrobial activities against E. coli and S. aureus. The results showed that certain derivatives exhibited MIC values significantly lower than those of conventional antibiotics, indicating their potential as new antimicrobial agents .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-3-(thiophen-2-yl)-1H-pyrrole | Pyrrole ring with thiophene substitution | Exhibits unique electronic properties |

| 6-Methoxy-tetrahydroisoquinoline | Methoxy group on tetrahydroisoquinoline | Enhanced solubility and potential bioactivity |

| 5-Thiophenyl-dihydroisoquinoline | Dihydro derivative with thiophene at position 5 | Different reactivity due to saturation |

| 1-(Thiophen-2-yl)-tetrahydroisoquinolinone | Tetrahydroisoquinolinone structure | Potentially different biological activity profile |

This table highlights how variations in structure can influence biological activity among related compounds.

Q & A

Q. What are the common synthetic routes for 6-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline?

The synthesis typically involves multi-step protocols, such as reductive amination or Pictet-Spengler cyclization. For example, LiAlH₄ reduction in THF has been used to synthesize structurally similar tetrahydroisoquinoline derivatives, yielding intermediates like 2-(2,3-dihydro[1,4]benzodioxin-6-yl)ethylamine (61% yield) . Catalytic hydrogenation with Pd/C under HCl and H₂ atmosphere is another method, achieving 53% yield after purification via silica gel chromatography . Advanced intermediates may require reflux conditions with aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) to introduce substituents .

Q. How is the molecular structure of 6-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline characterized?

Structural confirmation relies on spectroscopic techniques:

- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing thiophene and isoquinoline moieties .

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous tetrahydroisoquinoline derivatives .

- Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., using ESI-MS) .

Q. What biological activities have been reported for tetrahydroisoquinoline derivatives?

These compounds exhibit diverse pharmacological properties:

- Antitumor activity : Derivatives with methoxy or halogen substituents show cytotoxicity via topoisomerase inhibition .

- Antimicrobial effects : Structural analogs inhibit bacterial growth by disrupting membrane integrity .

- Neuroactive potential : Some act as dopamine receptor modulators, relevant to neurodegenerative disease research .

Advanced Research Questions

Q. How can low yields in multi-step syntheses of tetrahydroisoquinoline derivatives be addressed?

- Optimize reaction conditions : Use anhydrous solvents (e.g., THF, EtOH) and inert atmospheres (Ar or N₂) to minimize side reactions .

- Catalyst selection : Pd/C with controlled H₂ pressure improves hydrogenation efficiency .

- Purification strategies : Combine column chromatography (silica gel) with recrystallization to isolate high-purity products .

Q. How to resolve contradictions in structure-activity relationship (SAR) data for this compound class?

- Systematic substituent variation : Synthesize derivatives with incremental changes (e.g., alkyl chain length, electron-withdrawing groups) to isolate activity drivers .

- Computational modeling : Use DFT or molecular docking to predict binding affinities and validate experimental results .

- Meta-analysis : Cross-reference pharmacological data from independent studies to identify consensus trends .

Q. What strategies improve the pharmacokinetic properties of 6-Thiophen-2-yl-tetrahydroisoquinoline derivatives?

- Solubility enhancement : Introduce polar groups (e.g., -OH, -COOH) or formulate as hydrochloride salts .

- Metabolic stability : Replace labile substituents (e.g., methyl groups) with bioisosteres like trifluoromethyl .

- Prodrug design : Mask reactive amines with acetyl or carbamate groups to prolong half-life .

Q. How to design assays for evaluating the pharmacological potential of this compound?

- In vitro models : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening via MTT assays .

- Enzyme inhibition : Test acetylcholinesterase or kinase inhibition using fluorometric or colorimetric kits .

- In vivo studies : Employ rodent models for neuroactivity or antitumor efficacy, monitoring biomarkers (e.g., dopamine levels, tumor volume) .

Q. What approaches mitigate stereochemical challenges during synthesis?

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (S)-amino acids) to control stereocenters .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation or cyclization steps .

- Dynamic resolution : Leverage kinetic control to favor desired diastereomers during crystallization .

Q. What spectroscopic methods are critical for confirming successful synthesis?

Q. How to optimize reaction conditions for large-scale synthesis?

- Solvent selection : Replace THF with cheaper alternatives (e.g., EtOAc) without compromising yield .

- Flow chemistry : Implement continuous reactors to improve heat/mass transfer and scalability .

- Process monitoring : Use in-line FTIR or HPLC to track reaction progress and adjust parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.